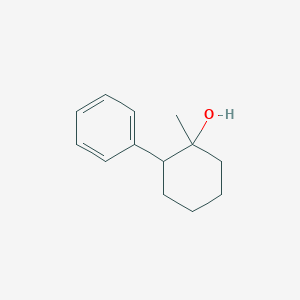

1-Methyl-2-phenylcyclohexan-1-ol

Description

Structural Significance within Substituted Cyclohexanol (B46403) Derivatives

The structural significance of 1-Methyl-2-phenylcyclohexan-1-ol lies in its nature as a polysubstituted cyclohexane (B81311). The cyclohexane ring predominantly exists in a chair conformation to minimize steric and torsional strain. gmu.edu The substituents (methyl, phenyl, and hydroxyl groups) can occupy either axial or equatorial positions, leading to different conformational isomers (conformers). The relative stability of these conformers is influenced by steric interactions, particularly the 1,3-diaxial interactions, which are a form of steric strain. pressbooks.pubopenochem.org Generally, conformers with bulky substituents in the equatorial position are more stable. pressbooks.pub

| Feature | Description |

|---|---|

| Molecular Formula | C13H18O nih.gov |

| IUPAC Name | 1-methyl-2-phenylcyclohexan-1-ol nih.gov |

| Classification | Tertiary Alcohol, Substituted Cyclohexanol |

| Key Functional Groups | Hydroxyl (-OH), Phenyl (C6H5), Methyl (-CH3) |

| Stereocenters | 2 (at C1 and C2) |

| Primary Conformation | Chair conformation gmu.edu |

Historical Context of Phenylated Cyclohexanol Research

The study of phenylated cyclohexanols is rooted in the broader history of alicyclic chemistry and the development of synthetic methodologies in the early 20th century. A significant breakthrough in the synthesis of such compounds was the application of the Grignard reaction, which allows for the formation of carbon-carbon bonds. The reaction of a phenylmagnesium halide with a cyclohexanone (B45756) derivative is a common method for preparing phenyl-substituted cyclohexanols. chemicalbook.comucalgary.ca For instance, the synthesis of 1-phenylcyclohexanol from bromobenzene and cyclohexanone is a classic example of this approach. chemicalbook.com

Early research on phenylated cyclohexanols focused on their synthesis, isolation, and the study of their basic chemical properties. Over time, as analytical techniques such as NMR spectroscopy became more advanced, the focus shifted towards understanding the conformational analysis and stereochemistry of these molecules. acs.org The investigation of compounds like trans-2-phenylcyclohexanol as chiral auxiliaries in asymmetric synthesis marked a significant development in the field, showcasing the practical applications of these molecules in controlling the stereochemical outcome of reactions. orgsyn.orgwikipedia.org

| Era | Key Developments |

|---|---|

| Early 20th Century | Development of Grignard synthesis provides a route to tertiary alcohols like 1-phenylcyclohexanol. chemicalbook.comucalgary.ca |

| Mid-20th Century | Advancements in spectroscopic techniques enable detailed conformational analysis of substituted cyclohexanes. acs.org |

| Late 20th Century | The use of enantiomerically pure phenylated cyclohexanols, such as trans-2-phenylcyclohexanol, as chiral auxiliaries in asymmetric synthesis is explored. orgsyn.orgwikipedia.org |

| Present | Continued interest in the synthesis and application of complex alcohols in various areas of organic chemistry. ijrpr.com |

Current Research Landscape and Academic Relevance of Complex Alcohols

Complex alcohols, including tertiary and highly substituted structures like 1-Methyl-2-phenylcyclohexan-1-ol, remain a focal point of modern organic chemistry research. ijrpr.com They are important intermediates in the synthesis of a wide array of more complex molecules. britannica.com The versatility of the hydroxyl group allows for its conversion into various other functional groups, making alcohols valuable building blocks in multi-step syntheses. britannica.comsolubilityofthings.com

Current research often explores novel and more efficient methods for the synthesis of sterically hindered tertiary alcohols. nih.gov There is also significant interest in the catalytic applications of metal complexes with alcohol ligands. nih.gov In the context of medicinal chemistry, tertiary alcohols are being investigated as a structural motif that can improve the metabolic stability of drug candidates, as they are not susceptible to oxidation at the carbinol carbon. nih.gov The study of complex alcohols contributes to a deeper understanding of reaction mechanisms, stereoselectivity, and the development of new synthetic strategies. acs.org

| Research Area | Relevance of Complex Alcohols |

|---|---|

| Asymmetric Synthesis | Used as chiral auxiliaries and synthons for complex target molecules. orgsyn.org |

| Medicinal Chemistry | Tertiary alcohols can enhance metabolic stability in drug candidates. nih.gov |

| Catalysis | Used as ligands for metal catalysts and as substrates in catalytic transformations. nih.gov |

| Reaction Mechanism Studies | Serve as model compounds for investigating stereochemical and conformational effects on reactivity. acs.org |

| Materials Science | Precursors for polymers and other advanced materials. ijrpr.com |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-phenylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-13(14)10-6-5-9-12(13)11-7-3-2-4-8-11/h2-4,7-8,12,14H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLBXQJIDUPANO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations of 1 Methyl 2 Phenylcyclohexan 1 Ol

Inherent Chirality and Potential Stereoisomeric Forms

The presence of two distinct chiral centers means that a total of four stereoisomers can exist for 1-Methyl-2-phenylcyclohexan-1-ol (2^2 = 4). These isomers are grouped into two pairs of enantiomers.

Diastereomeric Relationships and Configurational Assignment

The stereoisomers of 1-Methyl-2-phenylcyclohexan-1-ol can be classified into two diastereomeric pairs. Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edumasterorganicchemistry.com In this case, the relationship is defined by the relative orientation of the methyl and phenyl groups on the cyclohexane (B81311) ring, commonly referred to as cis and trans.

trans-isomers: The methyl group at C1 and the phenyl group at C2 are on opposite sides of the cyclohexane ring's plane. This corresponds to the (1R, 2R) and (1S, 2S) configurations.

cis-isomers: The methyl and phenyl groups are on the same side of the ring's plane. This corresponds to the (1R, 2S) and (1S, 2R) configurations.

The assignment of the absolute configuration (R/S) at each stereocenter is determined by the Cahn-Ingold-Prelog priority rules. For two molecules to be diastereomers, they must have the same configuration at one stereocenter but the opposite configuration at the other. masterorganicchemistry.comyoutube.com For instance, the (1R, 2R)-isomer is a diastereomer of the (1R, 2S)-isomer.

Enantiomeric Forms and Optical Purity Considerations

Enantiomers are stereoisomers that are non-superimposable mirror images. oregonstate.eduyoutube.com For 1-Methyl-2-phenylcyclohexan-1-ol, the enantiomeric pairs are:

(1R, 2R)-1-Methyl-2-phenylcyclohexan-1-ol and (1S, 2S)-1-Methyl-2-phenylcyclohexan-1-ol.

(1R, 2S)-1-Methyl-2-phenylcyclohexan-1-ol and (1S, 2R)-1-Methyl-2-phenylcyclohexan-1-ol.

When a chiral compound is synthesized, the relative amount of one enantiomer compared to the other is described by its optical purity, often expressed as enantiomeric excess (ee). A racemic mixture has an ee of 0%, while an enantiomerically pure sample has an ee of 100%. Achieving high enantiomeric purity is a primary goal in enantioselective synthesis.

Stereoselective Synthesis Methodologies

Controlling the stereochemical outcome of reactions to produce 1-Methyl-2-phenylcyclohexan-1-ol is a significant challenge. Methodologies are broadly divided into those that control diastereoselectivity and those that control enantioselectivity.

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to produce one diastereomer in preference to another. A common approach is the nucleophilic addition of an organometallic reagent to a substituted cyclohexanone (B45756).

The reaction of 2-methylcyclohexanone (B44802) with a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium (B1222949) is a primary route. nih.govvaia.com The stereochemical outcome is dictated by the direction of nucleophilic attack on the carbonyl carbon. Generally, the attack occurs from the less sterically hindered face. The conformation of the intermediate and the presence of chelating groups can influence the diastereomeric ratio of the resulting cis and trans products. nih.govnyu.eduacs.org Similarly, the addition of a methyl Grignard reagent to 2-phenylcyclohexanone (B152291) can be used. vaia.com The formation of a stable magnesium chelate can dictate the reactivity and selectivity of the reaction. nih.gov

| Ketone Substrate | Organometallic Reagent | Primary Product Type | Key Influencing Factor |

|---|---|---|---|

| 2-Methylcyclohexanone | Phenylmagnesium Bromide | Diastereomeric mixture (cis/trans) | Steric hindrance to nucleophilic attack |

| 2-Phenylcyclohexanone | Methylmagnesium Iodide | Diastereomeric mixture (cis/trans) | Steric and electronic effects of the phenyl group |

| α-Alkoxy Ketone | Grignard Reagents | High diastereoselectivity | Chelation control model nih.govnyu.edu |

Enantioselective Approaches

Enantioselective synthesis seeks to create a specific enantiomer. This often involves the use of chiral auxiliaries, chiral reagents, or chiral catalysts. youtube.comyoutube.com

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. In the context of 1-Methyl-2-phenylcyclohexan-1-ol, this typically involves the enantioselective addition of a phenyl nucleophile to a prochiral ketone or the opening of a meso-epoxide.

One notable approach is the asymmetric ring-opening of meso-cyclohexene oxide with an organolithium reagent, such as phenyllithium. scielo.org.mxresearchgate.net This reaction can be catalyzed by chiral ligands, such as Schiff bases derived from chiral amino alcohols, to produce trans-2-phenylcyclohexan-1-ol with significant enantiomeric excess. scielo.org.mxresearchgate.net While this produces a precursor, subsequent methylation at C1 would be required to complete the synthesis of the target compound.

Another strategy involves the enantioselective addition of organometallic reagents to 2-phenylcyclohexenone. For instance, the conjugate addition of a methyl group followed by trapping of the resulting enolate can be rendered asymmetric through the use of a chiral catalyst.

| Reaction Type | Substrate | Reagent | Catalyst/Ligand Type | Product Type | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Asymmetric Ring Opening | meso-Cyclohexene Oxide | Phenyllithium | Chiral Schiff Base Ligands | (1S,2R)-2-Phenylcyclohexanol | Up to 67% ee scielo.org.mxresearchgate.net |

| Asymmetric Alkylation | 1-Methyl-2-oxo-cyclohexanecarboxylic acid 2-propenyl ester | Tris(dibenzylideneacetone)dipalladium(0) | (S)-tert-ButylPHOX | (2S)-2-methyl-2-(2-propen-1-yl)-cyclohexanone | High ee (specific value not stated for this step) orgsyn.org |

These catalytic methods represent the forefront of efforts to synthesize specific stereoisomers of 1-Methyl-2-phenylcyclohexan-1-ol and related chiral molecules, providing access to enantiomerically enriched materials for further study and application. nih.gov

Biocatalytic Transformations

Biocatalytic transformations offer a powerful and selective approach to obtaining enantiomerically enriched forms of 1-methyl-2-phenylcyclohexan-1-ol. These methods leverage the inherent chirality of enzymes to differentiate between the enantiomers of a racemic mixture.

Enzymatic Kinetic Resolution:

Kinetic resolution is a widely employed technique for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org In the context of 1-methyl-2-phenylcyclohexan-1-ol, enzymatic kinetic resolution has proven to be an effective strategy. This process typically involves the use of lipases to selectively acylate one of the enantiomers in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. nih.gov

For instance, lipases such as Novozyme 435 can be used to catalyze the transesterification of racemic 1-methyl-2-phenylcyclohexan-1-ol with an acyl donor like vinyl acetate (B1210297). nih.gov The enzyme will preferentially acylate one enantiomer, leading to a mixture of the acylated product and the unreacted, enantiomerically enriched alcohol. The efficiency of this resolution is often quantified by the enantiomeric excess (e.e.) of both the remaining substrate and the product.

Several factors can influence the outcome of the enzymatic kinetic resolution, including the choice of enzyme, solvent, acyl donor, temperature, and reaction time. nih.gov Optimization of these parameters is crucial for achieving high enantiomeric excess and yield. For example, studies on similar secondary alcohols have shown that parameters like substrate concentration and biocatalyst loading significantly impact the reaction's efficiency. nih.gov

Table 1: Factors Influencing Enzymatic Kinetic Resolution

| Parameter | Influence on Resolution | Example from Literature (for similar alcohols) |

| Enzyme | The choice of lipase (B570770) is critical for enantioselectivity. | Novozyme 435 is a commonly used and effective lipase for the resolution of various alcohols. nih.gov |

| Solvent | The solvent can affect enzyme activity and stability. | n-Hexane is a frequently used solvent in these reactions. nih.gov |

| Acyl Donor | The nature of the acyl donor can impact the reaction rate. | Vinyl acetate is a common and effective acyl donor. nih.gov |

| Temperature | Temperature affects enzyme activity and reaction kinetics. | Optimal temperatures are often determined experimentally to balance reaction rate and enzyme stability. nih.gov |

| Reaction Time | Reaction time is crucial for achieving the desired conversion and e.e. | Shorter reaction times are generally preferred for industrial applications. nih.gov |

Asymmetric Dihydroxylation:

While enzymatic kinetic resolution starts with a racemic mixture, asymmetric dihydroxylation is a method to introduce chirality into an achiral precursor. The Sharpless asymmetric dihydroxylation, for example, is a powerful method for the enantioselective synthesis of vicinal diols from alkenes using an osmium catalyst and a chiral ligand. wikipedia.orgnih.gov Although not directly applied to 1-methyl-2-phenylcyclohexan-1-ol itself, the principles of asymmetric dihydroxylation are relevant to the synthesis of chiral precursors.

Nature also provides biocatalysts capable of stereoselectively dihydroxylating aromatic and aliphatic compounds. Rieske non-heme iron oxygenases are a notable class of enzymes that can introduce two hydroxyl groups in a single enzymatic step with high stereoselectivity. acsgcipr.org These enzymes have a broad substrate scope and can be engineered for specific applications, offering a green and efficient alternative to chemical methods. acsgcipr.org

Stereochemical Assignment and Elucidation

Determining the absolute and relative stereochemistry of the enantiomers of 1-methyl-2-phenylcyclohexan-1-ol is crucial for understanding their properties and applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Techniques for Configuration Determination

NMR Coupling Constants:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. In the case of 1-methyl-2-phenylcyclohexan-1-ol, the vicinal coupling constants (³J) between protons on adjacent carbon atoms in the cyclohexane ring are particularly informative. organicchemistrydata.orglibretexts.org The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. miamioh.edu

By analyzing the coupling constants, it is possible to determine the relative orientation of the substituents on the cyclohexane ring. For instance, a large coupling constant between two vicinal protons typically indicates a trans-diaxial relationship, while smaller coupling constants suggest axial-equatorial or diequatorial arrangements. miamioh.edu This information helps in assigning the chair conformation of the cyclohexane ring and the relative stereochemistry of the methyl and phenyl groups.

NOE Studies:

The Nuclear Overhauser Effect (NOE) is another NMR technique that provides information about the spatial proximity of atoms within a molecule. NOE experiments measure the transfer of nuclear spin polarization from one nucleus to another through space. A strong NOE signal between two protons indicates that they are close to each other in space, typically within 5 Å.

For 1-methyl-2-phenylcyclohexan-1-ol, NOE studies can be used to confirm the relative stereochemistry determined from coupling constants. For example, an NOE between the methyl group protons and the axial proton at C2 would support a cis relationship between the methyl and phenyl groups.

Chiral Chromatography Methods for Enantiomeric Excess Determination

Once the enantiomers of 1-methyl-2-phenylcyclohexan-1-ol have been separated or enriched, it is necessary to determine the enantiomeric excess (e.e.) of the mixture. Chiral chromatography is the most common and accurate method for this purpose. uma.esgcms.cz

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are widely employed. gcms.czwindows.net These CSPs are themselves chiral and interact differently with the two enantiomers, leading to their separation in the chromatographic column. The two enantiomers will have different retention times, allowing for their quantification.

The choice of the chiral stationary phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly versatile and widely used. windows.net The selection of the mobile phase and other chromatographic conditions is also important for optimizing the separation.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Table 2: Chiral Chromatography for Enantiomeric Excess Determination

| Technique | Chiral Stationary Phase (CSP) | Detection | Application |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose or amylose derivatives) windows.net | UV, Circular Dichroism (CD) uma.es | Analytical and preparative separation of enantiomers. |

| Chiral GC | Cyclodextrin-based gcms.cz | Flame Ionization Detector (FID) | Analysis of volatile chiral compounds. |

Conformational Analysis of 1 Methyl 2 Phenylcyclohexan 1 Ol

Cyclohexane (B81311) Ring Conformations (Chair, Boat, Twist-Boat)

Other, less stable conformations include the boat and twist-boat (or skew-boat) conformations. libretexts.orgbyjus.com The boat conformation suffers from steric hindrance between the "flagpole" hydrogens, which are positioned close to each other, and torsional strain from eclipsed bonds. libretexts.orgyoutube.com The twist-boat conformation is a more stable intermediate between the chair and boat forms, with reduced flagpole interactions and partially staggered bonds. libretexts.org The chair conformation is significantly more stable than the twist-boat, by about 23 kJ/mol (5.5 kcal/mol). libretexts.orgfiveable.me The interconversion between these conformations is rapid at room temperature, with the chair form comprising over 99.9% of the equilibrium mixture. libretexts.org

| Conformation | Relative Energy (kcal/mol) | Key Strain Features |

|---|---|---|

| Chair | 0 | No angle or torsional strain. |

| Half-Chair | 10.8 | Significant angle and torsional strain. |

| Twist-Boat | 5.5 | Reduced steric and torsional strain compared to boat. |

| Boat | ~7.0 | Flagpole steric hindrance and eclipsing torsional strain. |

Steric and Electronic Effects of Substituents (Methyl, Phenyl, Hydroxyl) on Conformational Preference

When substituents are introduced onto the cyclohexane ring, they can occupy two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). byjus.com The preference for a substituent to occupy the equatorial position is a well-established principle in conformational analysis, primarily driven by the avoidance of steric strain. libretexts.orgmsu.edu

In the case of 1-Methyl-2-phenylcyclohexan-1-ol, three substituents—a methyl group, a phenyl group, and a hydroxyl group—influence the conformational equilibrium. Generally, bulkier substituents experience greater steric hindrance in the axial position due to 1,3-diaxial interactions , which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. msu.edupressbooks.pub The energetic cost of placing a group in an axial position is known as its "A-value". oregonstate.edu

For monosubstituted cyclohexanes, the equatorial conformer is more stable. libretexts.org For example, in methylcyclohexane, the equatorial conformer is favored by about 7.6 kJ/mol. libretexts.org The preference for the equatorial position increases with the size of the substituent; for tert-butylcyclohexane, the equatorial conformer is about 21 kJ/mol more stable. pressbooks.publibretexts.org

In 1-Methyl-2-phenylcyclohexan-1-ol, the relative conformational preferences are more complex. While the phenyl group is bulkier than the methyl group, interactions between the substituents themselves and with the cyclohexane ring must be considered. youtube.comyoutube.com The orientation of the phenyl ring relative to the cyclohexane ring also plays a crucial role in determining the most stable conformation. youtube.comnih.gov Computational studies on 1-methyl-1-phenylcyclohexane have shown that the conformation with an axial phenyl group can be favored under certain conditions, contrary to what would be predicted based on simple steric bulk. nih.gov The hydroxyl group can also participate in hydrogen bonding, which can further influence conformational preferences.

Interconversion Barriers and Conformational Dynamics

The different conformations of cyclohexane and its derivatives are not static but are in a constant state of interconversion. fiveable.me The most significant of these dynamic processes is the ring flip , where one chair conformation converts into the other. masterorganicchemistry.com During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com

This process is not a single-step event but proceeds through higher-energy intermediates, including the half-chair and twist-boat conformations. youtube.commasterorganicchemistry.com The energy barrier for the ring flip in cyclohexane is approximately 10 kcal/mol (about 42 kJ/mol). masterorganicchemistry.com This barrier is low enough that at room temperature, the interconversion is extremely rapid, occurring on the order of 80,000 times per second. libretexts.org

For substituted cyclohexanes, the two chair conformers are generally not of equal energy. The equilibrium will favor the conformer that places the larger substituents in the more stable equatorial positions. libretexts.org The rate of interconversion and the position of the equilibrium are influenced by the nature of the substituents. msu.edu In silacyclohexanes, which are analogous to cyclohexanes but contain a silicon atom in the ring, the ring inversion barriers are significantly lower, typically in the range of 4.5–5.5 kcal/mol. nih.gov

Computational Chemistry Approaches to Conformational Analysis

Computational chemistry has become an indispensable tool for studying the conformations of molecules like 1-Methyl-2-phenylcyclohexan-1-ol. sapub.orgsapub.org These methods allow for the calculation of the relative energies of different conformers and the barriers to their interconversion, providing insights that can be difficult to obtain experimentally. sapub.org

Quantum Mechanical Calculations (e.g., HF, B3LYP, MP2)

Quantum mechanical (QM) methods are based on solving the Schrödinger equation and provide a detailed description of the electronic structure of a molecule. arxiv.orgresearchgate.netmdpi.com Several levels of theory are commonly employed:

Hartree-Fock (HF): This is a fundamental ab initio method that provides a starting point for more advanced calculations. nih.gov

Density Functional Theory (DFT), such as B3LYP: DFT methods have become very popular due to their balance of accuracy and computational cost. The B3LYP functional is widely used for conformational analysis. nih.govarxiv.org

Møller-Plesset perturbation theory (MP2): MP2 is a post-Hartree-Fock method that includes electron correlation effects, often leading to more accurate energy predictions. nih.govresearchgate.netmdpi.com

Studies on related molecules like phenylcyclohexane (B48628) and 1-methyl-1-phenylcyclohexane have utilized these methods to calculate conformational energies and rotational profiles. nih.gov For instance, high-level calculations (QCISD/6-311G(2df,p)) for phenylcyclohexane have shown excellent agreement with experimental data. nih.gov For 1-methyl-1-phenylcyclohexane, calculations at the MP2 level predicted a free energy difference between conformers. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion, MD simulations can model the conformational dynamics, including ring flips and substituent rotations, over a period of time. nih.govyoutube.com These simulations can be used to explore the conformational landscape and identify the most populated conformations. nih.gov

MD simulations have been used to predict properties like cyclohexane-water distribution coefficients and to study the structural and dynamic aspects of organic molecular crystals. nih.govnih.gov While MD simulations can provide valuable qualitative insights, quantitative results should be interpreted with caution and validated with experimental data where possible. nih.gov

Experimental Validation of Conformational Models (e.g., X-ray Crystallography)

Experimental techniques are crucial for validating the predictions made by computational models. scielo.org.zaX-ray crystallography is a powerful method that can determine the precise three-dimensional structure of a molecule in the solid state. mdpi.comresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, the positions of the individual atoms can be determined, providing a definitive picture of the molecule's conformation in the crystalline form. scielo.org.za

For example, a single crystal X-ray diffraction study of a related spiro compound revealed that the phenyl and methoxycarbonyl substituents were in equatorial positions in a twist-boat conformation of the dioxopyran ring. researchgate.net While the solid-state conformation may not always be the most stable conformation in solution, X-ray data provides an invaluable benchmark for computational models. scielo.org.za

Other experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information about the conformational equilibrium in solution. studysmarter.co.ukrsc.org

Synthetic Strategies for 1 Methyl 2 Phenylcyclohexan 1 Ol and Analogues

Retrosynthetic Disconnections and Key Synthetic Intermediates

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This process helps in identifying key bond disconnections and strategic intermediates. wikipedia.orgamazonaws.com

For 1-Methyl-2-phenylcyclohexan-1-ol, the primary retrosynthetic disconnection breaks the bond between the tertiary carbon bearing the hydroxyl group and the methyl group, or the bond between the same carbon and the phenyl-substituted carbon. This leads to two main synthetic pathways:

Disconnection 1 (C-C bond to the methyl group): This disconnection suggests a nucleophilic addition of a methyl organometallic reagent (e.g., methyl Grignard or methyllithium) to a 2-phenylcyclohexanone (B152291) precursor. This is a common and effective strategy for creating tertiary alcohols.

Disconnection 2 (C-C bond to the phenyl-substituted carbon): This approach would involve the addition of a phenyl organometallic reagent to 1-methylcyclohexanone. However, the synthesis of the required 1-methylcyclohexanone might be more complex than that of 2-phenylcyclohexanone.

A crucial intermediate in the most logical synthetic route is 2-phenylcyclohexanone . This ketone can be synthesized through various methods, including the Friedel-Crafts acylation of benzene (B151609) with a suitable cyclohexene (B86901) derivative or the oxidation of 2-phenylcyclohexanol (B1664101). The latter can be obtained from the hydrogenation of 2-phenylphenol. google.com

Another important consideration in retrosynthesis is the stereochemistry of the target molecule. For analogues with specific stereochemical requirements, disconnections must be chosen to allow for stereocontrolled reactions. youtube.com For instance, if a specific diastereomer is desired, an epoxide opening or a stereoselective reduction of a ketone could be employed. youtube.comorganic-chemistry.org

Table 1: Key Retrosynthetic Disconnections and Intermediates

| Disconnection Type | Bond Broken | Key Intermediate | Corresponding Reagent |

| One-Group C-C | C-CH₃ | 2-Phenylcyclohexanone | Methyl organometallic (e.g., CH₃MgBr) |

| One-Group C-C | C-Ph | 2-Methylcyclohexanone (B44802) | Phenyl organometallic (e.g., PhLi) |

| Functional Group Interconversion | C-O | 1-Methyl-2-phenylcyclohexene | Hydration reagent (e.g., H₂O/H⁺) |

Carbon-Carbon Bond Forming Reactions in Cyclohexanol (B46403) Synthesis

The construction of the carbon skeleton of 1-Methyl-2-phenylcyclohexan-1-ol and its analogues relies heavily on carbon-carbon bond-forming reactions.

The addition of organometallic reagents to ketones is a cornerstone of alcohol synthesis. ncert.nic.in For the synthesis of 1-Methyl-2-phenylcyclohexan-1-ol, the most direct approach is the addition of a methyl Grignard reagent (methylmagnesium bromide, CH₃MgBr) or methyllithium (B1224462) (CH₃Li) to 2-phenylcyclohexanone.

The reaction proceeds via nucleophilic attack of the carbanionic methyl group on the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. The choice between Grignard and organolithium reagents can sometimes influence the stereochemical outcome of the reaction, although for an acyclic methyl addition, a mixture of diastereomers is often obtained.

The general mechanism is as follows:

Nucleophilic Addition: The organometallic reagent adds to the carbonyl group of the cyclic ketone.

Formation of Alkoxide: A magnesium or lithium alkoxide intermediate is formed.

Protonation: Acidic workup protonates the alkoxide to yield the final cyclohexanol product.

This method is highly versatile and can be adapted to synthesize a wide range of analogues by varying the ketone and the organometallic reagent.

Alkylation of enolates is another powerful tool for forming carbon-carbon bonds. In the context of synthesizing substituted cyclohexanols, this typically involves the deprotonation of a ketone to form an enolate, followed by reaction with an alkyl halide.

To synthesize 1-Methyl-2-phenylcyclohexan-1-ol via this route, one could envision the alkylation of the enolate of 2-phenylcyclohexanone with a methyl halide (e.g., methyl iodide). However, this would generate 2-methyl-2-phenylcyclohexanone, which would then require reduction to the corresponding alcohol. This approach introduces additional steps and potential chemoselectivity issues compared to the direct organometallic addition.

A more relevant application of alkylation would be in the synthesis of the ketone precursor itself. For example, the enolate of cyclohexanone (B45756) could be alkylated with a phenylating agent, though direct phenylation of enolates can be challenging. A more common approach to 2-phenylcyclohexanone involves Robinson annulation or related Michael addition-aldol condensation sequences.

Functional Group Transformations and Interconversions

Functional group interconversions are essential for manipulating molecules and arriving at the desired product.

Oxidation and reduction are fundamental transformations in the synthesis of cyclohexanols.

Oxidation: Secondary alcohols can be oxidized to ketones. For example, 2-phenylcyclohexanol can be oxidized to 2-phenylcyclohexanone using various oxidizing agents such as chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. This ketone is a key intermediate for the synthesis of 1-Methyl-2-phenylcyclohexan-1-ol. pharmacy180.com

Reduction: Ketones can be reduced to secondary alcohols. For instance, if the synthetic plan involved creating 2-methyl-2-phenylcyclohexanone, it would need to be reduced to the corresponding alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. The choice of reducing agent can influence the stereoselectivity of the reaction, with bulkier reagents often favoring attack from the less sterically hindered face of the ketone. Stereoselective reductions are crucial when a specific diastereomer of a substituted cyclohexanol is the target. organic-chemistry.org

Once the tertiary alcohol 1-Methyl-2-phenylcyclohexan-1-ol is synthesized, its hydroxyl group can be further manipulated or derivatized.

Protection: The hydroxyl group can be protected to prevent it from reacting in subsequent synthetic steps. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)), ethers (e.g., methoxymethyl (MOM) or benzyl (B1604629) (Bn)), or esters. The choice of protecting group depends on the reaction conditions it needs to withstand and the ease of its removal.

Derivatization: The hydroxyl group can be converted into other functional groups. For example, treatment with a strong acid can lead to elimination to form an alkene (1-methyl-2-phenylcyclohexene or 1-methyl-6-phenylcyclohexene). The alcohol can also be converted to an ether by reaction with an alkyl halide under basic conditions (Williamson ether synthesis), although this is generally more difficult for tertiary alcohols due to steric hindrance. Esterification, the reaction with a carboxylic acid or its derivative, is another common derivatization.

Table 2: Common Reagents for Functional Group Transformations

| Transformation | Reagent(s) | Product Type |

| Oxidation of secondary alcohol | CrO₃, H₂SO₄, acetone (B3395972) (Jones) | Ketone |

| Oxidation of secondary alcohol | Pyridinium chlorochromate (PCC) | Ketone |

| Reduction of ketone | Sodium borohydride (NaBH₄) | Secondary alcohol |

| Reduction of ketone | Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |

| Protection of alcohol | Trimethylsilyl chloride (TMSCl), Et₃N | Silyl ether |

| Protection of alcohol | Benzyl bromide (BnBr), NaH | Benzyl ether |

| Dehydration of alcohol | H₂SO₄, heat | Alkene |

| Esterification of alcohol | Acyl chloride, pyridine | Ester |

Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are powerful tools in organic synthesis, enabling the construction of complex molecules from simple precursors in a single operation. arkat-usa.org These reactions are characterized by their high atom economy, operational simplicity, and potential to reduce waste, aligning with the principles of green chemistry. arkat-usa.org20.210.105 While a direct multi-component synthesis of 1-methyl-2-phenylcyclohexan-1-ol is not extensively documented, cascade reactions provide a viable pathway to construct the core 2-phenylcyclohexanone precursor, which can then be readily converted to the target tertiary alcohol.

A notable strategy for the synthesis of highly substituted cyclohexanones involves a cascade inter–intramolecular double Michael addition. For instance, the reaction of curcumins with arylidenemalonates in the presence of aqueous potassium hydroxide (B78521) and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) at room temperature yields functionalized cyclohexanones with high diastereoselectivity. nih.gov This approach, along with similar cascade Michael addition-cyclizations using other Michael donors and acceptors, demonstrates a robust method for creating the substituted cyclohexanone skeleton. nih.gov

Another versatile approach is the organocatalyzed Michael-Michael cascade reaction. For example, the reaction of unsaturated β-ketoesters with α,β-unsaturated aldehydes, catalyzed by diphenyl prolinol silyl ether, can generate highly functionalized cyclohexenes with multiple stereocenters in a single step. rutgers.edu These cyclohexene products can then be further elaborated to the desired saturated cyclohexanol derivatives. The choice of reaction conditions, such as solvent and additives, can significantly influence the reaction pathway, allowing access to different molecular scaffolds from the same starting materials. rutgers.edu

Pseudo three-component reactions have also been employed for the synthesis of highly substituted cyclohexanones. The reaction of various aromatic or aliphatic aldehydes with acetoacetanilide, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst under solvent-free conditions, provides the desired products in high yields with short reaction times and simple product isolation. chemistryresearches.ir

The general scheme for obtaining 1-methyl-2-phenylcyclohexan-1-ol from its 2-phenylcyclohexanone precursor involves a nucleophilic addition of a methyl group to the carbonyl carbon. This is typically achieved through a Grignard reaction using methylmagnesium bromide.

Table 1: Examples of Cascade Reactions for the Synthesis of Substituted Cyclohexanone Precursors

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Features |

| Double Michael Addition | Curcumins, Arylidenemalonates | aq. KOH, TBAB, rt | Highly functionalized cyclohexanones | High diastereoselectivity, room temperature. nih.gov |

| Michael-Michael Cascade | Unsaturated β-ketoesters, α,β-Unsaturated aldehydes | Diphenyl prolinol silyl ether | Functionalized cyclohexenes | Up to 99% ee, up to 32:1 dr. rutgers.edu |

| Pseudo Three-Component | Aromatic/Aliphatic aldehydes, Acetoacetanilide | DBU, 50 °C, solvent-free | Highly substituted cyclohexanones | High yield, short reaction time, green catalyst. chemistryresearches.ir |

Sustainable Synthesis Approaches

Sustainable or "green" chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. acs.org These approaches focus on the use of non-toxic reagents, renewable resources, and energy-efficient processes.

One sustainable method for the synthesis of cyclohexanols is the catalytic hydrogenation of phenols. For example, substituted phenols can be hydrogenated to the corresponding substituted cyclohexanones and cyclohexanols using a Raney nickel or palladium on activated carbon (Pd/C) catalyst in water as a solvent. google.com This method is advantageous due to its simple technological process, safety, high product yield, and convenient product separation. google.com

The oxidation of cyclohexanols to cyclohexanones can also be achieved using greener methods. The use of sodium hypochlorite (B82951) (household bleach) as an oxidant to convert a secondary alcohol like cyclohexanol into a cyclohexanone is a much less toxic and more environmentally friendly alternative to traditional heavy-metal oxidants like chromium(VI). youtube.com

Furthermore, biocatalytic approaches offer a highly sustainable route. Engineered E. coli-based consortia have been developed for the one-pot synthesis of nylon precursors from cyclohexanol, demonstrating the potential of multienzyme biocatalytic cascades with high atom efficiency and self-sufficient redox networks. rsc.org While not directly applied to 1-methyl-2-phenylcyclohexan-1-ol, these biocatalytic systems showcase the future direction of sustainable chemical synthesis.

Solvent-free synthesis using ball milling is another emerging sustainable technique. rsc.orgresearchgate.net This mechanochemical approach eliminates the need for bulk solvents, reduces waste, and can lead to unique reactivity and the formation of products that are difficult to obtain through traditional solution-based chemistry. rsc.orgresearchgate.net The synthesis of various pharmaceutically important molecules has been demonstrated using this solvent-less strategy. researchgate.net

The enantioselective synthesis of precursors like trans-2-phenylcyclohexanol can be achieved through lipase-catalyzed kinetic resolution of the corresponding racemic chloroacetate (B1199739) ester, providing access to both enantiomers. orgsyn.orgorgsyn.org This enzymatic approach is a greener alternative to classical resolution methods.

Table 2: Comparison of Sustainable Synthesis Methods for Cyclohexanol/Cyclohexanone Scaffolds

| Method | Substrate | Reagent/Catalyst | Product | Sustainability Aspect |

| Catalytic Hydrogenation | Substituted Phenol | Raney Ni or Pd/C, Water | Substituted Cyclohexanone/Cyclohexanol | Use of water as a green solvent. google.com |

| Green Oxidation | Cyclohexanol | Sodium Hypochlorite | Cyclohexanone | Avoidance of toxic heavy-metal oxidants. youtube.com |

| Biocatalysis | Cyclohexanol | Engineered E. coli | 6-Aminohexanoic acid, ε-Caprolactam | High atom efficiency, renewable biocatalysts. rsc.org |

| Lipase-catalyzed Resolution | Racemic trans-2-phenylcyclohexyl chloroacetate | Lipase (B570770) | Enantiopure trans-2-phenylcyclohexanol | Enzymatic catalysis, mild conditions. orgsyn.org |

Reactivity and Mechanistic Studies of 1 Methyl 2 Phenylcyclohexan 1 Ol

Reaction Pathways Characteristic of Tertiary Cyclohexanols

As a tertiary alcohol, 1-methyl-2-phenylcyclohexan-1-ol is prone to reactions that proceed through a tertiary carbocation. A primary and characteristic reaction pathway for tertiary cyclohexanols is acid-catalyzed dehydration. In this process, the hydroxyl group is protonated by an acid, followed by the elimination of a water molecule to generate a stable tertiary carbocation. This carbocation can then undergo deprotonation from an adjacent carbon to form an alkene.

For 1-methyl-2-phenylcyclohexan-1-ol, the initial formation of the tertiary carbocation at C-1 opens up several possible elimination pathways, leading to a mixture of isomeric alkenes. The distribution of these products is often governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. uni-regensburg.decardiff.ac.uk In the context of 1-methylcyclohexanol (B147175), acid-catalyzed dehydration predominantly yields 1-methylcyclohexene. uni-regensburg.de

Another significant reaction pathway for tertiary alcohols is their reaction with hydrogen halides to form alkyl halides. This reaction also proceeds via an SN1 mechanism, involving the formation of a tertiary carbocation which then reacts with the halide anion.

Rearrangement Reactions and their Stereochemical Implications

The carbocation intermediate formed from 1-methyl-2-phenylcyclohexan-1-ol is susceptible to rearrangement reactions, particularly the Wagner-Meerwein rearrangement. This type of rearrangement involves the 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring carbocationic center, leading to a more stable carbocation. In the case of the carbocation derived from 1-methyl-2-phenylcyclohexan-1-ol, both a hydride shift from the C-2 position and a phenyl group migration are conceivable.

The stereochemistry of the starting material and the conformational preferences of the cyclohexane (B81311) ring play a crucial role in the outcome of these rearrangements. The migration of a group in a Wagner-Meerwein rearrangement typically occurs with retention of stereochemistry at the migrating center. The process is often suprafacial, meaning the migrating group moves along the same face of the molecule. For a cyclohexane system, this implies that the migrating group and the leaving group should ideally be in a trans-diaxial arrangement to facilitate the rearrangement. The stability of the resulting carbocation will be a major driving force. A shift of the phenyl group could potentially be favored due to the formation of a benzylic-type carbocation, which is stabilized by resonance.

Intramolecular Cyclizations and Ring Transformations

The structure of 1-methyl-2-phenylcyclohexan-1-ol, with a phenyl group positioned adjacent to a reactive center, presents the possibility for intramolecular cyclization reactions. Under strongly acidic conditions, the initially formed carbocation could undergo an intramolecular Friedel-Crafts alkylation. In this reaction, the carbocationic center would act as the electrophile, and the electron-rich phenyl ring would act as the nucleophile.

This intramolecular cyclization would lead to the formation of a spirocyclic compound, where the cyclohexane ring is fused to a new ring formed by the attack of the phenyl group. The feasibility of such a reaction depends on the stability of the transition state and the resulting ring system. The formation of five- or six-membered rings is generally favored in intramolecular Friedel-Crafts reactions. The specific product formed would depend on which carbon of the phenyl ring attacks the carbocation.

Regioselectivity and Stereoselectivity in Reactions

The concepts of regioselectivity and stereoselectivity are central to understanding the reactions of 1-methyl-2-phenylcyclohexan-1-ol.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the dehydration of 1-methyl-2-phenylcyclohexan-1-ol, the formation of different alkene isomers is a question of regioselectivity. According to Zaitsev's rule, the predominant product is typically the most substituted alkene. cardiff.ac.uk Therefore, the elimination of a proton from either the C-2 or the C-6 position would be favored over elimination from the methyl group, leading to the formation of 1-phenyl-2-methylcyclohexene or 1-methyl-6-phenylcyclohexene. The relative amounts of these regioisomers would depend on the specific reaction conditions and the stability of the transition states leading to each product.

Stereoselectivity is the preferential formation of one stereoisomer over another. In the context of 1-methyl-2-phenylcyclohexan-1-ol, stereoselectivity is important in rearrangement reactions. The migration of the phenyl group or a hydride in a Wagner-Meerwein rearrangement will have specific stereochemical requirements and will lead to products with a defined stereochemistry. The conformation of the cyclohexane ring and the relative positions of the substituents will dictate the stereochemical outcome of these reactions.

Elucidation of Reaction Mechanisms via Spectroscopic Probing

The identification of reaction products and the elucidation of the underlying mechanisms for the reactions of 1-methyl-2-phenylcyclohexan-1-ol rely heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

¹H and ¹³C NMR spectroscopy can be used to determine the structure of the products formed in reactions such as dehydration, rearrangement, and cyclization. For instance, in a dehydration reaction, the disappearance of the hydroxyl proton signal and the appearance of vinylic proton signals in the ¹H NMR spectrum would indicate the formation of an alkene. The specific chemical shifts and coupling constants of the vinylic and allylic protons would help in identifying the specific alkene isomer(s) formed. In one study, 1-methyl-2-phenylcyclohexan-1-ol was prepared and its structure confirmed by NMR, providing reference data for mechanistic studies.

Advanced Characterization Techniques for 1 Methyl 2 Phenylcyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.rsc.orgnist.gov

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both one-dimensional and two-dimensional NMR experiments are employed to gain a detailed structural map of 1-Methyl-2-phenylcyclohexan-1-ol.

1D NMR (¹H, ¹³C) and Chemical Shift Analysis.rsc.orgnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Methyl-2-phenylcyclohexan-1-ol displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, approximately between δ 7.22 and 7.47 ppm. rsc.org The protons on the cyclohexane (B81311) ring resonate in the upfield region, generally between δ 1.42 and 2.14 ppm, with their specific chemical shifts and multiplicities depending on their stereochemical environment and proximity to the phenyl and hydroxyl groups. The methyl protons are expected to appear as a singlet, given the absence of adjacent protons, at a characteristic upfield chemical shift. The hydroxyl proton signal can vary in its chemical shift and may appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 1-Methyl-2-phenylcyclohexan-1-ol, distinct signals are observed for the methyl carbon, the carbons of the cyclohexane ring, and the carbons of the phenyl group. The carbon bearing the hydroxyl group (C-1) and the carbon attached to the phenyl group (C-2) will have characteristic chemical shifts influenced by these substituents. The aromatic carbons will resonate in the typical downfield region for sp² hybridized carbons, generally between δ 126 and 144 ppm. rsc.org The aliphatic carbons of the cyclohexane ring will appear further upfield. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 1-Methyl-2-phenylcyclohexan-1-ol

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | 7.47 – 7.22 (m) | - |

| Phenyl-C | - | 143.7 (C), 129.0 (CH), 127.6 (CH), 126.8 (CH) |

| Cyclohexyl-H | 2.14 – 1.42 (m) | - |

| C1 | - | Not explicitly assigned |

| C2 | Not explicitly assigned | Not explicitly assigned |

| C3-C6 | - | 29.5 (CH₂), 25.8 (CH₂), 23.0 (CH₂), 22.0 (CH₂) |

| Methyl-H | Not explicitly assigned | - |

| Methyl-C | - | Not explicitly assigned |

Note: The data is based on reported values and may vary depending on the solvent and experimental conditions. (m) denotes a multiplet. rsc.org

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 1-Methyl-2-phenylcyclohexan-1-ol, COSY would show correlations between adjacent protons on the cyclohexane ring, helping to trace the connectivity of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms. sdsu.edu This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). sdsu.edu HMBC is crucial for identifying quaternary carbons (like C-1) and for establishing the connectivity between the phenyl group, the methyl group, and the cyclohexane ring. For instance, correlations would be expected between the methyl protons and C-1, and between the proton at C-2 and the ipso-carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry of the molecule, for example, the relative orientation of the phenyl group and the methyl group with respect to the cyclohexane ring.

Mass Spectrometry (MS).rsc.orgnih.gov

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS).nih.govnist.gov

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. fmach.it In a typical GC-MS analysis of 1-Methyl-2-phenylcyclohexan-1-ol, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interactions with the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This ionization process can cause the molecule to fragment in a characteristic manner. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule, as well as several fragment ion peaks. nih.gov Common fragmentation pathways for alcohols include the loss of a water molecule (dehydration) and alpha-cleavage (breaking the bond adjacent to the oxygen atom). libretexts.org

High-Resolution Mass Spectrometry (HRMS).rsc.org

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This high accuracy allows for the determination of the elemental composition of the molecule. For 1-Methyl-2-phenylcyclohexan-1-ol (C₁₃H₁₈O), the calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence. rsc.org

Table 2: Mass Spectrometry Data for 1-Methyl-2-phenylcyclohexan-1-ol

| Technique | Ion | m/z (Experimental) | m/z (Calculated) |

|---|---|---|---|

| HRMS (EI) | [M]⁺ | 234.1409 | 234.1403 |

Data from a related compound, illustrating the principle of HRMS. rsc.org

Infrared (IR) Spectroscopy.nist.gov

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of 1-Methyl-2-phenylcyclohexan-1-ol will exhibit characteristic absorption bands that confirm the presence of the hydroxyl (-OH) and phenyl groups, as well as the aliphatic C-H bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. libretexts.org The broadness of this peak is due to hydrogen bonding. The spectrum will also show sharp peaks corresponding to the C-H stretching of the sp² hybridized carbons of the phenyl ring (typically above 3000 cm⁻¹) and the sp³ hybridized carbons of the cyclohexane ring and methyl group (typically below 3000 cm⁻¹). The C-O stretching vibration of the tertiary alcohol will appear in the fingerprint region, usually around 1150-1200 cm⁻¹. Aromatic C=C stretching vibrations are expected to be observed in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for 1-Methyl-2-phenylcyclohexan-1-ol

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | ~3030 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Tertiary Alcohol C-O | C-O Stretch | 1150 - 1200 |

Applications of 1 Methyl 2 Phenylcyclohexan 1 Ol in Synthetic Methodology

Role as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to guide the formation of a new stereocenter. uni-regensburg.de An effective auxiliary must be readily available in enantiopure form, attach and detach easily from the substrate, and exert a strong directing effect to ensure high stereoselectivity. cardiff.ac.uk

The parent compound, (trans)-2-phenyl-1-cyclohexanol , is a well-established and powerful chiral auxiliary introduced by J. K. Whitesell in 1985. uni-regensburg.de This secondary alcohol can be esterified, for example, with glyoxylic acid. The resulting ester then undergoes reactions, such as ene reactions, where the bulky phenylcyclohexyl group effectively shields one face of the molecule, directing the approach of the incoming reagent to the opposite face. This strategy has been successfully applied in the total synthesis of natural products like (−)-heptemerone B, achieving high diastereoselectivity (e.g., 10:1 dr). uni-regensburg.de

In stark contrast, 1-Methyl-2-phenylcyclohexan-1-ol is not utilized as a chiral auxiliary in the same capacity. The key structural difference is the nature of the alcohol. As a tertiary alcohol, 1-Methyl-2-phenylcyclohexan-1-ol exhibits significant steric hindrance around the hydroxyl group. This makes the initial step of attaching it to a substrate (e.g., forming an ester) difficult. Furthermore, the resulting bond would be to a sterically congested quaternary center, making the subsequent cleavage step—a requirement for any auxiliary—energetically unfavorable and synthetically impractical. A review of the chemical literature shows a lack of evidence for its use in this role, which is a direct consequence of these structural and steric limitations.

Building Block for the Construction of Complex Molecular Architectures

While not suited as a traditional auxiliary, the rigid structure of 1-Methyl-2-phenylcyclohexan-1-ol makes it a valuable building block for creating complex molecules, primarily through reactions that cleave its cyclic framework to generate highly functionalized, linear structures.

Modern synthetic methods, particularly those involving radical intermediates, can unlock the potential of cyclic alcohols. The generation of an alkoxy radical from 1-Methyl-2-phenylcyclohexan-1-ol can initiate a β-scission event, where the C1-C2 bond of the cyclohexane (B81311) ring breaks. This process transforms the constrained cyclic scaffold into a flexible acyclic ketone, revealing new functional group handles for further elaboration. Research in synthetic organic electrochemistry has identified 1-Methyl-2-phenylcyclohexan-1-ol as a substrate for such transformations, which are key to deconstructive functionalization strategies.

A specific application of 1-Methyl-2-phenylcyclohexan-1-ol as a building block has been demonstrated in the field of photoredox catalysis. In a study investigating proton-coupled electron transfer (PCET) induced functionalization, the compound was used as the starting material for a ring-opening reaction. Under visible light irradiation in the presence of a photocatalyst and a trapping agent, the molecule underwent a clean transformation to a more complex, functionalized product in excellent yield. uni-regensburg.de This reaction highlights its role as a precursor, where its inherent structure is strategically disassembled to build a new, more intricate molecular architecture.

Table 1: Photocatalytic Ring-Opening of 1-Methyl-2-phenylcyclohexan-1-ol

| Starting Material | Reaction Type | Key Reagents | Product | Yield | Reference |

| 1-Methyl-2-phenylcyclohexan-1-ol | PCET-Induced Ring-Opening | Visible Light, Photocatalyst, 2-Methoxypyridine | Ring-opened functionalized ketone | 99% | uni-regensburg.de |

Development of Ligands in Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalyzed reaction. Scaffolds derived from chiral alcohols and amines are common motifs in ligand design.

However, a thorough review of scientific literature indicates that 1-Methyl-2-phenylcyclohexan-1-ol has not been specifically developed as a precursor for ligands used in catalysis. While the general phenylcyclohexanol framework is known in ligand chemistry, the specific substitution pattern of the title compound, particularly the tertiary alcohol, may not provide the desired electronic or steric properties for effective ligand-metal coordination compared to other, more established structural motifs.

Precursor in Target-Oriented Synthesis (e.g., Natural Products)

Target-oriented synthesis aims to create a specific, often complex molecule, such as a natural product, through a carefully planned sequence of reactions. The choice of starting materials is critical to the efficiency of the synthetic route.

As detailed in section 7.2, 1-Methyl-2-phenylcyclohexan-1-ol serves as a building block for constructing novel molecular frameworks through ring-opening strategies. uni-regensburg.de However, there are no documented examples in the reviewed literature of this compound being used as a specific precursor or intermediate in the total synthesis of a named natural product. Its utility appears to be concentrated in synthetic methodology development, exploring new types of reactions, rather than in established routes toward specific, complex natural targets.

Comparative Studies and Analogues of 1 Methyl 2 Phenylcyclohexan 1 Ol

Structural and Stereochemical Comparisons with Related Cyclohexanols

The spatial arrangement of atoms and functional groups in cyclohexanols dictates their physical and chemical properties. The study of stereochemistry, which examines the three-dimensional structure of molecules, is crucial in this context. rijournals.com

1-Phenylcyclohexan-1-ol, lacking the methyl group at the 1-position, presents a simpler, yet highly relevant, point of comparison. nih.gov Both compounds are tertiary alcohols and can be synthesized via the Grignard reaction, for instance, by reacting cyclohexanone (B45756) with the appropriate Grignard reagent (phenylmagnesium bromide for 1-phenylcyclohexan-1-ol and a subsequent reaction for the methylated analogue). pearson.comyoutube.com The primary structural difference is the presence of the C1-methyl group in 1-Methyl-2-phenylcyclohexan-1-ol, which introduces an additional stereocenter and significantly impacts the molecule's conformational preferences and reactivity.

The presence of the phenyl group in both molecules influences their reactivity, often leading to the formation of stable carbocation intermediates in reactions like dehydration. ncert.nic.in The study of various derivatives of 1-phenylcyclohexan-1-ol, such as those with different substituents on the phenyl ring or at other positions on the cyclohexane (B81311) ring, further elucidates the electronic and steric effects that govern their chemical behavior.

1-Methylcyclohexanol (B147175) serves as another important analogue for comparison, isolating the effect of the phenyl group. nih.gov The synthesis of 1-methylcyclohexanol can be achieved through the reaction of cyclohexanone with a methyl Grignard reagent. leah4sci.com The absence of the bulky phenyl group at the adjacent C2 position in 1-methylcyclohexanol leads to different conformational equilibria and reactivity patterns. capes.gov.br

In 1-Methyl-2-phenylcyclohexan-1-ol, the interaction between the C1-methyl and C2-phenyl groups introduces significant steric strain, influencing the preferred chair conformation of the cyclohexane ring. In contrast, 1-methylcyclohexanol experiences less steric hindrance, affecting its reaction rates and product distributions in, for example, acid-catalyzed dehydration reactions. youtube.com

The comparison with the stereoisomers of 2-phenylcyclohexan-1-ol (cis and trans) highlights the significance of the substituent positions on the cyclohexane ring. nih.gov These isomers, which are secondary alcohols, can be synthesized through methods that allow for stereochemical control. rijournals.com The relative positions of the phenyl and hydroxyl groups (1,2-relationship) in these isomers lead to distinct intramolecular interactions and reactivity.

In 1-Methyl-2-phenylcyclohexan-1-ol, the 1,2-disubstitution pattern is also present, but the additional methyl group at C1 creates a tertiary alcohol. This structural change has profound implications for reaction mechanisms, often favoring pathways that involve tertiary carbocations. The stereochemical relationship between the C1-methyl, C2-phenyl, and C1-hydroxyl groups in the different stereoisomers of 1-Methyl-2-phenylcyclohexan-1-ol will dictate their reactivity and the stereochemistry of the products formed.

Contrasting 1-Methyl-2-phenylcyclohexan-1-ol with non-functionalized phenylcyclohexane (B48628) hydrocarbon systems underscores the role of the hydroxyl group. While phenylcyclohexane itself provides a baseline for the conformational behavior of a phenyl-substituted cyclohexane ring, the introduction of the hydroxyl group dramatically alters the molecule's chemical properties. nih.govresearchgate.net

The hydroxyl group can participate in hydrogen bonding, influencing physical properties like boiling point and solubility. More importantly, it serves as a reactive site for a variety of chemical transformations, such as oxidation, esterification, and elimination reactions, which are not possible with the simple hydrocarbon analogue. The interplay between the phenyl and hydroxyl groups, and the additional methyl group, in 1-Methyl-2-phenylcyclohexan-1-ol leads to a rich and complex chemical behavior that is distinct from that of phenylcyclohexane. azonano.com

Comparative Reactivity and Mechanistic Differences among Analogues

The structural variations among 1-Methyl-2-phenylcyclohexan-1-ol and its analogues lead to significant differences in their chemical reactivity and the mechanisms of their reactions. A key reaction for comparison is the acid-catalyzed dehydration, which typically proceeds through an E1 or E2 mechanism. researchgate.net

For tertiary alcohols like 1-Methyl-2-phenylcyclohexan-1-ol and 1-phenylcyclohexan-1-ol, the E1 mechanism is generally favored due to the formation of a relatively stable tertiary carbocation intermediate. athabascau.ca However, the presence of the C2-phenyl group in 1-Methyl-2-phenylcyclohexan-1-ol can further stabilize this carbocation through resonance, potentially accelerating the reaction rate compared to 1-methylcyclohexanol.

In contrast, secondary alcohols like the stereoisomers of 2-phenylcyclohexan-1-ol can undergo dehydration via both E1 and E2 pathways. The specific stereochemistry of the isomer can influence the preferred mechanism. For example, a trans-diaxial arrangement of the protonated hydroxyl group and a neighboring hydrogen atom is ideal for an E2 elimination. The product distribution from the dehydration of these analogues also differs, with the potential for the formation of various constitutional and stereoisomers of the resulting alkenes. Studies on the dehydration of 2-methylcyclohexanol (B165396) have shown that the stereochemistry of the starting alcohol can significantly affect the product distribution. ed.gov

The Grignard reaction provides another avenue for comparing reactivity. The synthesis of these cyclohexanols often involves the nucleophilic addition of a Grignard reagent to a cyclohexanone derivative. leah4sci.comalfredstate.edu The steric hindrance around the carbonyl group of the ketone and the nature of the Grignard reagent will influence the facility of these reactions.

Influence of Substituent Position and Nature on Chemical Properties and Reactivity

The position and nature of the substituents (methyl, phenyl, and hydroxyl groups) on the cyclohexane ring are paramount in determining the chemical properties and reactivity of these compounds.

The hydroxyl group is the primary functional group, imparting polarity and serving as the main site of reactivity in many reactions. Its ability to be protonated in acidic conditions initiates reactions like dehydration.

The phenyl group exerts both steric and electronic effects. Its bulkiness influences the conformational preferences of the cyclohexane ring. youtube.com Electronically, it can stabilize adjacent carbocations through resonance, as seen in the E1 dehydration of 1-Methyl-2-phenylcyclohexan-1-ol.

The methyl group primarily contributes through steric hindrance and by influencing the stability of adjacent carbocations through hyperconjugation. In 1-Methyl-2-phenylcyclohexan-1-ol, its presence at C1, along with the phenyl group at C2, creates a sterically crowded environment that can affect the approach of reagents and the stability of transition states.

The relative positions of these substituents are also critical. For instance, a 1,2-disubstitution pattern, as in 1-Methyl-2-phenylcyclohexan-1-ol and 2-phenylcyclohexan-1-ol, leads to specific intramolecular interactions that are absent in a 1,1-disubstituted analogue like 1-methyl-1-phenylcyclohexane. nih.gov These interactions can influence the ground-state energy of the molecule and the activation energies of its reactions.

Future Research Directions and Perspectives for 1 Methyl 2 Phenylcyclohexan 1 Ol

Development of Novel and Efficient Synthetic Routes

The classical synthesis of 1-Methyl-2-phenylcyclohexan-1-ol typically involves the Grignard reaction between 2-phenylcyclohexanone (B152291) and a methylmagnesium halide. nih.govrsc.org While effective, this method presents opportunities for improvement in terms of efficiency, selectivity, and sustainability. Future research should focus on developing novel synthetic pathways that address these aspects.

One promising avenue is the exploration of organometallic catalysis beyond traditional Grignard reagents. For instance, the use of organozinc or organoaluminum reagents in the presence of chiral catalysts could offer milder reaction conditions and improved stereocontrol. mdpi.com The development of catalytic, one-pot methods starting from readily available precursors like styrene (B11656) and acetone (B3395972), potentially mediated by transition metal complexes such as those based on titanium, could also represent a significant advancement in efficiency. mdpi.com

Furthermore, flow chemistry presents a largely unexplored frontier for the synthesis of this compound. Continuous flow reactors could offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Investigating the adaptation of known synthetic methods or the development of new ones amenable to flow conditions is a critical future direction.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Organometallic Additions | Milder conditions, improved stereoselectivity. mdpi.com | Development of novel chiral catalysts for zinc- or aluminum-based reagents. |

| One-Pot Catalytic Syntheses | Increased efficiency, reduced waste. | Exploration of transition metal-catalyzed reactions from simple starting materials. mdpi.com |

| Flow Chemistry | Enhanced control, scalability, and safety. | Adaptation of existing methods and development of new protocols for continuous flow. |

| Green Chemistry Approaches | Reduced environmental impact. | Utilization of bio-based feedstocks and environmentally friendly solvents. |

Exploration of New Stereoselective Transformations

The presence of two stereocenters in 1-Methyl-2-phenylcyclohexan-1-ol gives rise to four possible stereoisomers. The development of methods to selectively synthesize each of these isomers is a significant challenge and a key area for future research.

A primary focus should be on the diastereoselective and enantioselective addition of a methyl group to 2-phenylcyclohexanone. This can be approached through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. The development of novel chiral ligands for organometallic reagents, such as those based on BINOL or other privileged chiral scaffolds, could enable highly enantioselective additions. bohrium.comchemrxiv.org The stereochemical outcome of these reactions is often influenced by the solvent and the nature of the metal counterion, and a systematic investigation of these factors is warranted. nih.gov

Beyond the synthesis of specific stereoisomers, the exploration of stereoselective reactions involving the hydroxyl group or the phenyl ring of 1-Methyl-2-phenylcyclohexan-1-ol is also of interest. For example, stereoselective dehydration or substitution reactions could lead to the formation of other valuable chiral molecules.

| Stereoselective Approach | Target Transformation | Key Research Focus |

| Catalytic Asymmetric Methylation | Diastereo- and enantioselective synthesis of 1-Methyl-2-phenylcyclohexan-1-ol isomers. | Design and screening of novel chiral catalysts and ligands. bohrium.comchemrxiv.org |

| Chiral Auxiliary-Mediated Synthesis | Control of stereochemistry during the addition reaction. | Investigation of removable chiral auxiliaries attached to the ketone or nucleophile. |

| Stereoselective Functionalization | Synthesis of new chiral derivatives. | Exploration of stereoselective reactions at the hydroxyl or phenyl group. |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to understand the structure, stability, and reactivity of molecules like 1-Methyl-2-phenylcyclohexan-1-ol. Future research in this area should focus on several key aspects.

Conformational Analysis: Detailed computational studies, likely employing Density Functional Theory (DFT), can provide insights into the conformational preferences of the different stereoisomers of 1-Methyl-2-phenylcyclohexan-1-ol. illinois.eduresearchgate.net Understanding the relative energies of the various chair conformations and the rotational barriers of the phenyl and methyl groups is crucial for predicting their reactivity. bohrium.com

Modeling Reaction Mechanisms: Computational modeling can be used to elucidate the transition states of the reactions involved in the synthesis of this compound. For instance, modeling the transition state of the Grignard addition to 2-phenylcyclohexanone can help rationalize the observed diastereoselectivity. researchgate.net This understanding can then guide the design of more selective catalysts and reaction conditions.

Structure-Reactivity Relationships: By systematically studying a series of related tertiary cyclohexanols computationally, it may be possible to establish quantitative structure-reactivity relationships (QSRR). This would allow for the prediction of the properties and reactivity of new, yet-to-be-synthesized derivatives, accelerating the discovery of compounds with desired characteristics.

| Computational Method | Research Application | Expected Insights |

| Density Functional Theory (DFT) | Conformational analysis of stereoisomers. illinois.eduresearchgate.net | Relative stabilities of conformers, rotational barriers. bohrium.com |

| Transition State Modeling | Elucidation of reaction mechanisms. | Understanding the origins of stereoselectivity in synthetic reactions. researchgate.net |

| Quantitative Structure-Reactivity Relationships (QSRR) | Prediction of properties of new derivatives. | Accelerated discovery of compounds with specific functionalities. |

Potential in Catalytic and Material Science Applications

The unique structural features of 1-Methyl-2-phenylcyclohexan-1-ol, particularly the presence of a tertiary alcohol and a phenyl group, suggest potential applications in catalysis and material science that are currently underexplored.